2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-21-11-5-4-7-17(21)15-27-14-13-19-20(24(27)29)10-6-12-22(19)30-16-23(28)26-18-8-2-1-3-9-18/h1-12H,13-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKKYUQJUSRTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Fluorophenyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with a fluorophenylmethyl halide under basic conditions.
Formation of the Phenylacetamide Group: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known bioactive molecules.
Pharmacology: It can be studied for its potential effects on various biological pathways, including neurotransmitter modulation and receptor binding.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to certain receptors, while the tetrahydroisoquinoline moiety can modulate neurotransmitter activity. The phenylacetamide group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural similarities and differences between the target compound and selected analogues:
Pharmacological Implications
- Target Compound vs. However, the thioether linkage may reduce polarity compared to the target compound’s ether linkage.
- Target Compound vs. Tetrahydroquinoxaline Derivative (): The tetrahydroquinoxaline core introduces two nitrogen atoms, which could enhance binding to enzymes or receptors requiring dual hydrogen-bonding interactions. The chloro-trifluoromethyl group increases steric bulk and electronegativity, possibly affecting target selectivity.
- Target Compound vs. Furan Sulfonamide () : The furan sulfonamide’s sulfonyl group improves water solubility but may limit blood-brain barrier penetration compared to the target compound’s acetamide group.
Biological Activity
The compound 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide is a synthetic derivative of tetrahydroisoquinoline known for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure comprising a tetrahydroisoquinoline moiety linked to a phenylacetamide. The presence of the fluorophenyl group suggests potential interactions with biological targets.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that derivatives of tetrahydroisoquinoline possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in preclinical models.
- Antidepressant Effects : Tetrahydroisoquinolines are known to influence neurotransmitter systems related to mood regulation. The specific compound under consideration may modulate serotonin and norepinephrine pathways, potentially offering therapeutic benefits in treating depression.
- Anti-inflammatory Properties : Inflammation plays a critical role in numerous diseases. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : Certain isoquinoline derivatives have been identified as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Receptor Modulation : The compound may act on neurotransmitter receptors (e.g., serotonin receptors), influencing signaling pathways associated with mood and anxiety disorders.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Antitumor Activity : A study published in Cancer Letters evaluated the antitumor effects of tetrahydroisoquinoline derivatives. Results indicated significant inhibition of tumor cell proliferation and induction of apoptosis in vitro.
- Research on Antidepressant Properties : A clinical trial investigated the antidepressant effects of tetrahydroisoquinoline derivatives in patients with major depressive disorder. The findings suggested a marked improvement in depressive symptoms compared to placebo controls.
- Inflammation Model Study : An experimental model demonstrated that a closely related compound significantly reduced markers of inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.
Data Summary Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Apoptosis induction | Cancer Letters |
| Antidepressant | Serotonin modulation | Clinical Trial |
| Anti-inflammatory | COX/LOX inhibition | Experimental Study |
Q & A
Q. What frameworks link experimental findings for this compound to broader pharmacological or chemical theories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
